H-Hyp-amc

Prolidase Specificity Substrate Recognition X-ray Crystallography

H-Hyp-amc (L-Hydroxyproline 7-amido-4-methylcoumarin, CAS 77471-43-3) is a synthetic fluorogenic substrate in which the amino acid hydroxyproline is linked via an amide bond to the fluorophore 7-amino-4-methylcoumarin (AMC). Upon enzymatic cleavage, the highly fluorescent AMC group is released, enabling real-time monitoring of enzyme kinetics.

Molecular Formula C15H16N2O4
Molecular Weight 288.30 g/mol
CAS No. 77471-43-3
Cat. No. B555437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Hyp-amc
CAS77471-43-3
SynonymsH-HYP-AMC; 77471-43-3; L-HydroxyPro-AMC; (2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide; AC1OLR2W; ZINC4899582
Molecular FormulaC15H16N2O4
Molecular Weight288.30 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CC(CN3)O
InChIInChI=1S/C15H16N2O4/c1-8-4-14(19)21-13-5-9(2-3-11(8)13)17-15(20)12-6-10(18)7-16-12/h2-5,10,12,16,18H,6-7H2,1H3,(H,17,20)
InChIKeyPCWCKAVECMRKHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Hyp-amc (CAS 77471-43-3): A Fluorogenic Substrate for Hydroxyproline-Specific Protease Activity Detection and Procurement


H-Hyp-amc (L-Hydroxyproline 7-amido-4-methylcoumarin, CAS 77471-43-3) is a synthetic fluorogenic substrate in which the amino acid hydroxyproline is linked via an amide bond to the fluorophore 7-amino-4-methylcoumarin (AMC). Upon enzymatic cleavage, the highly fluorescent AMC group is released, enabling real-time monitoring of enzyme kinetics . The compound is primarily supplied as a hydrochloride salt (CAS 1135372-06-3) to enhance aqueous solubility for biological assays . Its principal utility lies in detecting enzymes that specifically recognize hydroxyproline residues, including prolidase (EC 3.4.13.9) and the peptidylglutamyl-peptide hydrolysing (PGPH, caspase-like) activity of the 20S proteasome .

Why H-Hyp-amc Cannot Be Substituted by Generic Proline-AMC Analogs: Structural and Kinetic Evidence


Substituting H-Hyp-amc with a generic proline-based AMC substrate (e.g., H-Pro-AMC) or a dipeptide AMC substrate (e.g., Z-Gly-Pro-AMC) can lead to substantial errors in enzyme activity profiling and inhibitor screening. The target compound's unique trans-4-hydroxy-L-proline moiety introduces a hydroxyl group at the C-4 position of the pyrrolidine ring, which critically alters hydrogen-bonding capacity and steric interactions at the enzyme's S1 subsite [1]. This structural modification fundamentally changes substrate recognition relative to proline. Furthermore, kinetic data on closely related AMC substrates demonstrates that even minor modifications to the peptide scaffold can produce order-of-magnitude changes in affinity (Km) and trigger non-Michaelis-Menten kinetic behaviors such as substrate inhibition [2]. Consequently, a generic replacement cannot ensure equivalent catalytic turnover, enzyme selectivity, or assay linearity.

Quantitative Differentiation Guide for H-Hyp-amc Against Closest Analogs


Hydroxyproline vs. Proline Scaffold: A Critical Structural Distinction for Enzyme Active Site Recognition

H-Hyp-amc incorporates a trans-4-hydroxy-L-proline residue, whereas its direct analog H-Pro-AMC contains L-proline. High-resolution crystal structures of human prolidase (the primary enzyme catabolizing these substrates) reveal that the S1 subsite architecture forms specific hydrogen bonds with the C-4 hydroxyl group of hydroxyproline, a interaction absent with proline [1]. This structural difference is not merely chemical but translates to a functional evolution: hydroxyproline is selectively recognized in collagen-derived peptides, making H-Hyp-amc a more biomimetic probe for collagen catabolism than H-Pro-AMC [1].

Prolidase Specificity Substrate Recognition X-ray Crystallography

Kinetic Benchmarking: Comparative Km Values for Structurally Related Prolyl Endopeptidase AMC Substrates

A direct kinetic comparison by Venalainen et al. established that Z-Gly-Pro-AMC obeys standard Michaelis-Menten kinetics with a Km of 30±3 µM, whereas Suc-Gly-Pro-AMC exhibits profound substrate inhibition with a Km of 510±150 µM and a K(is) of 270±90 µM [1]. This 17-fold difference in Km between two dipeptide AMC substrates demonstrates the extreme sensitivity of the prolyl oligopeptidase active site to the N-terminal blocking group and underscores why in-class substitutions cannot be assumed valid. Although directly comparable kinetic data for H-Hyp-amc against this specific enzyme are not available in accessible public records, the compound's monopeptidic structure with a free N-terminus (H-Hyp-AMC vs. Z-Gly-Pro-AMC) would place it in a distinct kinetic regime, likely altering both Km and the potential for substrate inhibition.

Prolyl Oligopeptidase Kinetics Substrate Inhibition Enzyme Assay Design

Validation of Proteasome PGPH (Caspase-Like) Activity: H-Hyp-amc vs. the Gold Standard Z-LLE-AMC

H-Hyp-amc is specifically validated and listed by Bachem as a substrate for measuring the peptidylglutamyl-peptide hydrolysing (PGPH, caspase-like) activity of the 20S or 26S proteasome . The industry gold standard for this proteasome subunit activity is Z-LLE-AMC . While both are AMC-releasing substrates, their peptide recognition elements differ fundamentally: H-Hyp-amc presents a single hydroxyproline residue, whereas Z-LLE-AMC presents a tripeptide (Leu-Leu-Glu) sequence. This distinction means H-Hyp-amc acts as a minimal substrate probing the core hydroxyproline-recognition capability of the PGPH site, whereas Z-LLE-AMC probes the extended substrate binding channel. Researchers needing to differentiate between core Hyp-dependent cleavage and extended substrate recognition will require H-Hyp-amc alongside Z-LLE-AMC.

20S Proteasome Caspase-like Activity PGPH Assay

Solubility and Formulation Advantage: Free Base vs. Hydrochloride Salt for Aqueous Assay Compatibility

H-Hyp-amc is commercially available in both free base (CAS 77471-43-3) and hydrochloride salt (CAS 1135372-06-3) forms. The hydrochloride salt form is explicitly formulated to enhance aqueous solubility, facilitating its direct use in biological assay buffers without requiring high concentrations of organic co-solvents like DMSO or DMF that can denature enzymes or interfere with protein-protein interactions . This contrasts with H-Pro-AMC, which is often supplied as a hydrobromide salt due to different synthetic routes, and where the free base exhibits pronounced hydrophobicity requiring dissolution in pure DMSO before assay dilution [1]. The availability of the hydrochloride salt therefore directly impacts practical assay robustness and reproducibility.

Aqueous Solubility Assay Development Formulation Chemistry

Optimal Application Scenarios for Procuring and Using H-Hyp-amc Based on Quantitative Evidence


Profiling Collagen Catabolism via Prolidase Activity Measurement

Prolidase (EC 3.4.13.9) is the only human enzyme capable of cleaving imidodipeptides with C-terminal proline or hydroxyproline, playing a central role in collagen degradation and proline recycling [1]. H-Hyp-amc is the appropriate substrate when the specific research objective is to quantify the hydroxyproline-directed activity of prolidase, as opposed to its proline-directed activity measured by H-Pro-AMC. The C-4 hydroxyl group of Hyp in H-Hyp-amc interacts with the enzyme's S1 subsite, providing a biomimetic readout directly relevant to collagen-derived peptide hydrolysis. This is critical in studies of wound healing, fibrosis, and prolidase deficiency.

Dissecting 20S Proteasome PGPH Subunit Specificity in Inhibitor Screening

The 20S proteasome harbors three distinct catalytic activities: chymotrypsin-like, trypsin-like, and PGPH (caspase-like). H-Hyp-amc is validated as a substrate for the PGPH activity, which may be stimulated by Mg²⁺ ions and rapidly inactivated by N-acetylimidazole . When designing a counter-screening panel for proteasome inhibitors, H-Hyp-amc serves as a minimal, hydroxyproline-containing probe to assess whether an inhibitor differentially affects the PGPH subunit when the active site accommodates a hydroxylated substrate. Pairing H-Hyp-amc with the extended substrate Z-LLE-AMC can reveal inhibitor interactions with distinct substrate-binding subsites of the PGPH catalytic core.

Developing High-Throughput Fluorogenic Assays for Hydroxyproline-Specific Peptidases

The AMC fluorophore released upon cleavage of H-Hyp-amc provides a robust fluorescent signal (excitation ~380 nm, emission ~460 nm) amenable to continuous kinetic monitoring in 96-well or 384-well plate formats. The availability of the hydrochloride salt ensures consistent aqueous solubility and minimizes batch-to-batch variability in assay set-up . For contract research organizations (CROs) and pharmaceutical screening groups, specifying H-Hyp-amc rather than a generic proline-AMC analog ensures that the assay reports specifically on hydroxyproline-recognizing peptidase activity, a parameter that is often the mechanistic target in anti-fibrotic or oncology drug discovery programs.

Biochemical Education and Enzyme Kinetics Demonstration

H-Hyp-amc serves as an instructive tool for teaching enzyme kinetics and substrate specificity. Students can compare the hydrolysis of H-Hyp-amc and H-Pro-AMC by purified prolidase or cell lysates to directly visualize the impact of a single hydroxyl substitution on enzymatic turnover. This experimental system reinforces key concepts in structure-activity relationships and provides a hands-on complement to the crystal structure data described in primary research literature [1].

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